

The Biological Activity of Csf1R-IN-21: An In-Depth Technical Guide

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | Csf1R-IN-21 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages and their progenitors. Its involvement in various pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, has positioned it as a significant therapeutic target. This technical guide provides a comprehensive overview of the biological activity of Csf1R, with a particular focus on the effects of its inhibition, exemplified by compounds such as Csf1R-IN-21 and other well-characterized inhibitors. This document will delve into the quantitative data of Csf1R inhibitors, detailed experimental protocols for assessing their activity, and the intricate signaling pathways governed by Csf1R.

Quantitative Data on Csf1R Inhibitors

The potency and selectivity of small molecule inhibitors are critical parameters in drug development. The following tables summarize the in vitro inhibitory activities of several key Csf1R inhibitors against the target receptor and other related kinases. This data provides a comparative landscape for researchers evaluating different inhibitory scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity of Csf1R Inhibitors



| Compound | Csf1R (c-FMS) IC50 (nM) | Other Kinase IC50 (nM) | Reference |
|-------------------------------|----------------------------|---|-----------|
| Csf1R-IN-21 | 0.5 | - | [1] |
| BLZ945 (Sotuletinib) | 1 | >1000-fold selective against closest homologs | [1] |
| Pexidartinib (PLX3397) | 20 | c-Kit: 10, FLT3: 160 | [1] |
| GW2580 | 30 | 150- to 500-fold selective vs. a panel of other kinases | [1] |
| Edicotinib (JNJ- 40346527) | 3.2 | - | [1] |
| ARRY-382 | 9 | - | [1] |
| Ki20227 | 2 | KDR/VEGFR-2: 12, c- Kit: 451, PDGFRβ: 217 | [1] |

Table 2: Cellular Activity of Csf1R Inhibitors

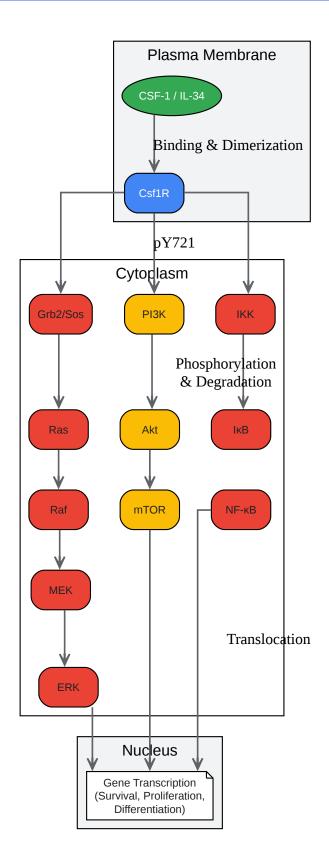


| Compound | Assay | Cell Type | EC50 (nM) | Reference |
|----------|--------------------------------------|---|-----------|-----------|
| BLZ945 | CSF-1- dependent proliferation | Bone Marrow- Derived Macrophages (BMDMs) | 67 | [1] |
| BLZ945 | Csf1R phosphorylation | HEK293 cells overexpressing human Csf1R | 58 | [1] |
| GW2580 | CSF-1 stimulated growth | M-NFS-60 myeloid tumor cells | 330 | [1] |
| GW2580 | CSF-1 stimulated growth | Human monocytes | 470 | [1] |

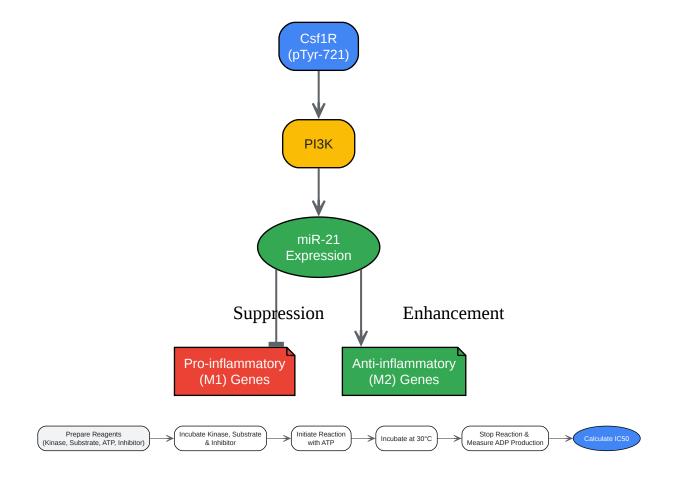
Csf1R Signaling Pathways

Csf1R activation by its ligands, CSF-1 and IL-34, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that regulate key cellular functions. The two major pathways activated by Csf1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in proliferation and differentiation.

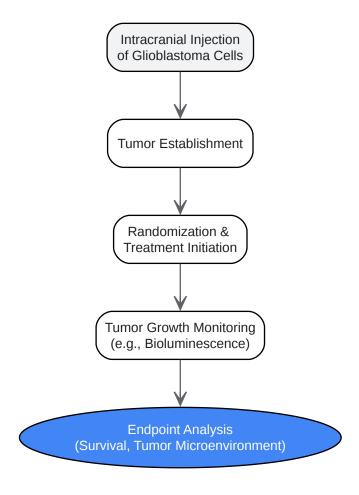












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References

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